molecular formula C20H20F3N5 B7035984 N-[(3-phenyltriazol-4-yl)methyl]-2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine

N-[(3-phenyltriazol-4-yl)methyl]-2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine

Cat. No.: B7035984
M. Wt: 387.4 g/mol
InChI Key: WKKATYZNASNLSH-UHFFFAOYSA-N
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Description

N-[(3-phenyltriazol-4-yl)methyl]-2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine is a complex organic compound that features a combination of triazole and isoquinoline moieties

Properties

IUPAC Name

N-[(3-phenyltriazol-4-yl)methyl]-2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5/c21-20(22,23)14-27-10-9-18-15(13-27)5-4-8-19(18)24-11-17-12-25-26-28(17)16-6-2-1-3-7-16/h1-8,12,24H,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKATYZNASNLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)NCC3=CN=NN3C4=CC=CC=C4)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-phenyltriazol-4-yl)methyl]-2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine typically involves multiple steps. One common approach is the use of click chemistry to form the triazole ring, followed by subsequent functionalization to introduce the trifluoroethyl and isoquinoline groups . The reaction conditions often involve the use of copper(I) catalysts and azide-alkyne cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the click chemistry approach to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3-phenyltriazol-4-yl)methyl]-2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

N-[(3-phenyltriazol-4-yl)methyl]-2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-phenyltriazol-4-yl)methyl]-2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine involves its interaction with specific molecular targets. The triazole and isoquinoline moieties allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-phenyltriazol-4-yl)methyl]-2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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